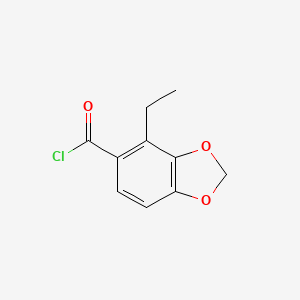
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- involves several steps. . Industrial production methods may vary, but they typically involve similar catalytic and coupling reactions to achieve the desired product.
Análisis De Reacciones Químicas
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents for substitution reactions include halides and amines, leading to the formation of amides and other derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- involves its interaction with molecular targets such as COX enzymes. It acts as a competitive inhibitor, blocking the enzyme’s active site and preventing the synthesis of prostaglandins, which are involved in inflammation and pain . This inhibition can lead to reduced inflammation and pain relief.
Comparación Con Compuestos Similares
1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- can be compared to other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-propanoic acid, ethyl ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
1,3-Benzodioxole-5-yl-indoles: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.
The uniqueness of 1,3-Benzodioxole-5-carbonyl chloride, 4-ethyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
594872-70-5 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
4-ethyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-2-6-7(10(11)12)3-4-8-9(6)14-5-13-8/h3-4H,2,5H2,1H3 |
Clave InChI |
YAFFNVYYDWMLDL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC2=C1OCO2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















